molecular formula C8H15NO B13328306 5-Methoxyoctahydrocyclopenta[c]pyrrole

5-Methoxyoctahydrocyclopenta[c]pyrrole

Cat. No.: B13328306
M. Wt: 141.21 g/mol
InChI Key: HOSINEZWSMJVLU-UHFFFAOYSA-N
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Description

5-Methoxyoctahydrocyclopenta[c]pyrrole is a bicyclic organic compound featuring a pyrrole ring fused with a cyclopentane moiety, substituted with a methoxy group at the 5-position. The compound’s core structure, octahydrocyclopenta[c]pyrrole, is characterized by a rigid bicyclic framework that enhances stereochemical stability and influences binding interactions in pharmacological or catalytic contexts .

Key physicochemical properties inferred from analogs include:

  • Molecular formula: Likely C9H15NO (assuming substitution of tert-butyl with methoxy in CAS 146231-54-1).
  • Hydrogen bonding capacity: The pyrrole NH and methoxy oxygen may serve as hydrogen bond donors/acceptors, akin to calixpyrroles’ anion-binding behavior .
  • Synthetic routes: Derivatives are synthesized via cyclization and functionalization steps, such as bromination and nucleophilic substitution, as seen in the preparation of 5-hydroxymethyl-octahydrocyclopenta[c]pyrrole .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-methoxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C8H15NO/c1-10-8-2-6-4-9-5-7(6)3-8/h6-9H,2-5H2,1H3

InChI Key

HOSINEZWSMJVLU-UHFFFAOYSA-N

Canonical SMILES

COC1CC2CNCC2C1

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Azabicyclic Ketones

One of the principal routes to 5-methoxyoctahydrocyclopenta[c]pyrrole involves the reduction of azabicyclic ketones bearing the cyclopenta[c]pyrrole framework. For example, azabicyclic ketone precursors (such as 1a in the literature) are reduced using sodium borohydride (NaBH4) to yield the corresponding endo-alcohols with high stereoselectivity. Subsequent catalytic hydrogenation with palladium on charcoal (Pd/C) under hydrogen atmosphere converts these alcohols to the corresponding amines, which can then be acetylated to form derivatives of this compound (endo-5a).

Reaction conditions and yields:

Step Reagents/Conditions Product Yield (%) Notes
Reduction of ketone NaBH4, solvent (e.g., methanol) Endo-alcohol High Stereochemistry controlled
Catalytic hydrogenation Pd/C, H2 (1 atm), ethyl acetate Amine (endo-5a) Quantitative Mild conditions, selective
Acetylation Acetic anhydride, pyridine Acetamide derivative 56 Purification by flash chromatography

This method is well-documented for its ability to produce stereochemically defined products suitable for further functionalization.

Pd/Phosphine-Catalyzed Cyclization

Another sophisticated method involves palladium/phosphine-catalyzed reactions of suitable precursors with aryl bromides. This approach allows selective synthesis of aryl-substituted octahydrocyclopenta[b]pyrroles and related isomers by controlling the phosphine ligand structure, which influences the reaction pathway (e.g., reductive elimination vs. β-hydride elimination).

Although this method primarily targets aryl-substituted derivatives, the mechanistic insights and catalyst design principles can be adapted for the synthesis of this compound by using methoxy-substituted precursors.

Functionalization via Squaramide Intermediates

Recent advances include the use of squaramide chemistry to streamline the synthesis of substituted cyclopentapyrroles. Methoxyoctahydrocyclopenta[c]pyrrole derivatives have been obtained in high yields by reacting dimethyl squarate with amines under mild conditions, followed by purification involving vortexing and centrifugation. This method is valuable for its sustainability and efficiency, providing high-purity products with spectroscopic data consistent with literature.

General Synthetic Scheme

A generalized synthetic route to this compound can be summarized as follows:

  • Synthesis of azabicyclic ketone precursor
  • Reduction to endo-alcohol using NaBH4
  • Catalytic hydrogenation to amine
  • Optional acetylation or further functionalization
  • Purification and characterization

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%) Reference
NaBH4 Reduction + Pd/C Hydrogenation NaBH4, Pd/C, H2, Acetic anhydride High stereoselectivity, mild conditions Multi-step, requires purification 56–quantitative
Pd/Phosphine-Catalyzed Cyclization Pd catalyst, phosphine ligands, aryl bromides Selective arylation, mechanistic control Complex catalyst design, aryl focus High (varies)
Squaramide-Mediated Synthesis Dimethyl squarate, amines Sustainable, high yield, simple purification Limited to substituted derivatives 83–99

Research Data and Characterization

  • NMR Spectroscopy: 1H and 13C NMR data confirm the presence of the methoxy group (singlet around δ 3.7–4.4 ppm for 1H NMR) and the cyclopenta[c]pyrrole framework with characteristic chemical shifts consistent with literature.
  • Mass Spectrometry: Molecular ion peaks (M+H)+ observed at expected m/z values (e.g., 309.0 for certain derivatives) confirm molecular integrity.
  • Stereochemical Confirmation: Endo-selectivity is confirmed by comparison to known N-Boc derivatives and by exclusive formation of meso-alcohols in related systems.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyoctahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include iron(III) chloride for condensation reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole oxides, while reduction can yield pyrrolidines .

Mechanism of Action

The mechanism of action of 5-Methoxyoctahydrocyclopenta[c]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Methoxyoctahydrocyclopenta[c]pyrrole with structurally related compounds, emphasizing substituent effects on properties and applications:

Compound CAS No. Molecular Formula Substituents Key Properties Applications/Findings
This compound N/A C9H15NO 5-methoxy Predicted LogP ~1.8 (based on analogs); moderate polarity due to methoxy group Potential organocatalyst or ligand for anion recognition (inferred from calixpyrroles)
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C12H19NO3 5-oxo, 2-tert-butyl carboxylate LogP: 2.1; TPSA: 55.4 Ų; Solubility: 0.1 mg/mL (ESOL) Intermediate in drug synthesis; low bioavailability (Lipinski violations)
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole 1031335-28-0 C11H20N2O2 5-amino, 2-boc LogP: 1.5; Hydrogen bond donors: 2; High synthetic accessibility (3.1/5) Building block for peptidomimetics; improved water solubility vs. tert-butyl analogs
Octahydro-2,3a,5-trimethyl-cyclopenta[c]pyrrole 87390-68-9 C10H19N 2,3a,5-trimethyl LogP: 2.5; Highly lipophilic; volatile (predicted boiling point: ~250°C) Limited bioactivity; used in fragrance or polymer synthesis

Key Observations:

Substituent Impact on Polarity: Methoxy and amino groups enhance polarity and aqueous solubility compared to methyl or tert-butyl substituents. For example, the amino derivative (CAS 1031335-28-0) has a LogP of 1.5 vs. 2.5 for the trimethyl analog . The tert-butyl carboxylate (CAS 146231-54-1) exhibits low solubility (0.1 mg/mL), limiting its use in aqueous systems .

Biological Activity: Amino-substituted derivatives show promise in drug design due to hydrogen-bonding capacity, whereas methylated analogs (e.g., 87390-68-9) lack significant bioactivity .

Synthetic Accessibility: Boc-protected amino derivatives (e.g., CAS 1031335-28-0) are synthesized via bromination and amination, achieving high yields (~75%) . tert-butyl carboxylates require multistep routes involving cyclopropane intermediates, as seen in ’s synthesis of oxazole derivatives .

Q & A

Q. Table 1: Key Synthetic Steps

StepReagents/ConditionsYieldReference
CyclizationNaH, DMF, 60°C65–70%
FluorinationSF₄, CH₂Cl₂, -20°C50–55%
Boc ProtectionBoc₂O, Et₃N, RT85%

Basic: How is this compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry and substituent positions. For example, methoxy protons appear as singlets at δ 3.2–3.4 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₈H₁₃NO₂, exact mass 167.0946) .
  • X-ray Crystallography : Resolves bicyclic conformation; bond angles (e.g., 108° for pyrrole ring) align with computational models .

Advanced: How is stereochemical control achieved during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct enantioselective cyclization .
  • Catalytic Asymmetric Fluorination : Palladium catalysts with chiral ligands (e.g., Josiphos) yield >90% enantiomeric excess (ee) for fluorinated derivatives .
  • Dynamic Kinetic Resolution : Adjust reaction temperatures (-30°C to 25°C) to favor specific diastereomers .

Advanced: What computational methods predict the compound’s reactivity?

Methodological Answer:

  • Gaussian-4 (G4) Models : Calculate bond dissociation energies (BDEs) and transition states for fluorination or oxidation steps .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to predict regioselectivity in substitution reactions .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates .

Basic: How is the biological activity of this compound assessed?

Methodological Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
  • Cytotoxicity Screening : MTT assays on HEK-293 cells to determine IC₅₀ values .
  • Enzyme Inhibition : Fluorescence polarization assays for GPCR or neurotransmitter transporter binding .

Advanced: How to analyze receptor-ligand interactions for neurological applications?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to dopamine D₂ receptors .
  • Cryo-EM : Resolve ligand-bound conformations of ion channels (e.g., NMDA receptors) at 2.8 Å resolution .
  • Mutagenesis Studies : Replace key residues (e.g., Ser193Ala in binding pockets) to validate interaction sites .

Data Contradiction: How to resolve discrepancies in reported antimicrobial activity?

Methodological Answer:

  • Strain-Specific Variability : Test across clinically isolated vs. lab-adapted strains (e.g., MRSA BAA-44 vs. ATCC 25923) .
  • Assay Standardization : Normalize inoculum density (0.5 McFarland) and incubation time (18–24 hrs) .
  • Metabolomic Profiling : Compare bacterial metabolite shifts (via LC-MS) to identify off-target effects .

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